Pentamethyldisilane
Description
Contextualization of Pentamethyldisilane within Organosilicon Chemistry
Organosilicon chemistry encompasses a vast array of compounds that bridge the gap between inorganic and organic chemistry, primarily through the formation of stable silicon-carbon bonds wikipedia.orgmdpi.com. These compounds often exhibit properties similar to their organic counterparts, such as being colorless, flammable, hydrophobic, and relatively stable in air wikipedia.org. Silicones, a major group of organosilicon compounds, are widely used in industries ranging from construction to healthcare wikipedia.orgmdpi.com.
Disilanes, specifically, are organosilicon compounds containing a saturated silicon-silicon (Si-Si) single bond rsc.orgnih.govsigmaaldrich.com. While structurally analogous to carbon-carbon single bonds, Si-Si bonds possess distinct electronic characteristics, including a higher Highest Occupied Molecular Orbital (HOMO) energy level and the capacity for σ electron delocalization, which can influence the photophysical properties of materials incorporating them rsc.orgnih.gov. Disilanes have been a subject of study for over 80 years and are utilized in applications such as the manufacturing of photovoltaic devices and the synthesis of allylsilanes nih.govsigmaaldrich.com.
This compound, with the chemical formula (CH₃)₅Si₂H, is a specific disilane (B73854) derivative that features a direct Si-Si bond with five methyl groups and one hydrogen atom attached to the silicon atoms ontosight.aisigmaaldrich.comamericanelements.comnist.govnih.gov. It is typically encountered as a colorless liquid ontosight.aiamericanelements.com. The presence of multiple methyl groups around the Si-Si core provides steric protection, which contributes to its enhanced thermal stability and reduced reactivity of the silicon-hydrogen bond compared to less substituted hydrosilanes ontosight.ai.
Table 1: Key Physical Properties of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₅H₁₆Si₂ | ontosight.aiamericanelements.comnist.govnih.gov |
| Molecular Weight | 132.35 g/mol | sigmaaldrich.comamericanelements.comnist.govnih.gov |
| Appearance | Colorless liquid | ontosight.aiamericanelements.com |
| Boiling Point | 98-99 °C | sigmaaldrich.comamericanelements.comchemdad.com |
| Density | 0.722 g/mL at 25 °C | sigmaaldrich.comamericanelements.comchemdad.com |
| Refractive Index | n²⁰/D 1.4240 | sigmaaldrich.comchemdad.com |
| Flash Point | -10 °C (closed cup) | sigmaaldrich.com |
This compound can be synthesized through various chemical routes, including the reaction of trimethylsilane (B1584522) with lithium aluminum hydride followed by chlorination and reduction ontosight.ai. General methods for disilane synthesis also involve salt elimination reactions and palladium-catalyzed Si-C coupling nih.gov. Its utility extends to being a precursor for other organosilicon compounds and a building block for silicon-based materials such as silicones and silanes ontosight.ai. Furthermore, it finds applications in semiconductor manufacturing, specialty polymers, solar energy technologies, and as a general reagent in organic synthesis americanelements.comnbinno.comlookchem.com.
Evolution of Research Interests in this compound Systems
The study of disilanes dates back over eight decades, with early research focusing on their fundamental synthesis and structural characterization nih.gov. Over time, research interests have diversified, driven by the compound's unique reactivity and potential applications. This compound, in particular, has become a focal point in several key areas of chemical research:
Silylene Generation and Catalysis: A significant area of investigation involves the use of this compound as a precursor for generating silylenes, notably dimethylsilylene wikipedia.orgacs.orgnih.govtum.de. This has been achieved through methods such as the dechlorination of dimethyldichlorosilane in the presence of trimethylsilane, where this compound is formed as a trapped product of dimethylsilylene insertion wikipedia.org. The generated silylenes are then employed in transition-metal-catalyzed reactions, including the hydrosilylation of alkynes, which can yield specific vinylsilane products with controlled stereochemistry rsc.org. For instance, aluminum chloride (AlCl₃) catalysis has been used for the hydrosilylation of alkynes using this compound, leading to the formation of β-(Z)-vinylsilanes as major products rsc.org. Similarly, platinum catalysts facilitate the addition of dimethylsilylene derived from this compound to α,β-unsaturated ketones, resulting in oxasilacyclohexenes in high yields acs.orgnih.gov. Research also explores metal-free catalytic systems utilizing disilane derivatives for alkene difunctionalization nih.gov.
Materials Science and Synthesis: this compound and its derivatives are valuable in materials science. Its use as a precursor in semiconductor manufacturing for depositing silicon-containing thin films is notable nbinno.com. The incorporation of disilane units into molecular architectures is also an active area, leading to σ-conjugated materials with tunable photophysical and optoelectronic properties rsc.orgnih.govrsc.org. In synthetic organic chemistry, this compound serves as a reagent for introducing silicon functionalities and is employed in the synthesis of complex organosilicon molecules and silacycles through various rearrangement and catalytic processes lookchem.comnih.govrsc.orgrsc.org.
Photochemistry and Oxidation Studies: Research has also delved into the photochemical behavior of related alkynyldisilanes, examining transient species formed upon photolysis acs.org. Additionally, the liquid-phase oxidation of this compound with molecular oxygen has been studied, identifying the formation of silanol (B1196071), siloxanol, and siloxane products, providing insights into the oxidative conversions of silane (B1218182) polymers researchgate.net.
The ongoing research into this compound highlights its fundamental importance in organosilicon chemistry and its expanding role in catalysis, materials science, and synthetic methodology.
Structure
2D Structure
Properties
Molecular Formula |
C5H15Si2 |
|---|---|
Molecular Weight |
131.34 g/mol |
InChI |
InChI=1S/C5H15Si2/c1-6(2)7(3,4)5/h1-5H3 |
InChI Key |
RIMLABWNMSNVEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentamethyldisilane and Its Functionalized Derivatives
Synthesis of Pentamethyldisilane via Organometallic Approaches
Organometallic approaches are fundamental to the synthesis of the silicon-silicon bond in this compound. These methods typically involve the use of highly reactive organometallic reagents and meticulously controlled reaction conditions to achieve the desired disilane (B73854) structure.
Reduction-Chlorination Pathways from Silane (B1218182) Precursors
A plausible, albeit less commonly documented, synthetic strategy for this compound involves a two-step reduction-chlorination pathway starting from readily available methylsilane precursors. This method, in principle, would first involve the partial chlorination of a polymethylsilane, followed by a selective reduction to yield the target disilane.
The initial step would be the controlled chlorination of a suitable, more highly methylated silane or a mixture of methylsilanes. The reaction conditions would need to be carefully optimized to favor the formation of a chlorinated intermediate that can be subsequently reduced to this compound.
Following the chlorination, a reduction step would be employed to form the Si-H bond and the desired this compound. Various reducing agents are utilized in organosilicon chemistry, with lithium aluminum hydride being a common choice for the reduction of chlorosilanes.
Hypothetical Reaction Scheme:
| Step | Reactants | Reagents | Product |
| 1. Chlorination | Methylsilane Precursor(s) | Cl₂ or other chlorinating agent | Chlorinated Methylsilane Intermediate(s) |
| 2. Reduction | Chlorinated Intermediate(s) | LiAlH₄ or other reducing agent | This compound |
This table represents a generalized pathway, as specific literature examples for this route to this compound are not prevalent.
Reductive Coupling Methods for Disilane Formation
A more direct and widely employed method for the formation of the silicon-silicon bond in this compound is through reductive coupling reactions. The Wurtz-Fittig reaction, a classic method for forming carbon-carbon bonds, can be adapted for the synthesis of Si-Si bonds. researchgate.net This approach involves the reaction of two different chlorosilanes with an alkali metal, typically sodium, in a dry ether solvent.
For the synthesis of this compound, a stoichiometric mixture of trimethylchlorosilane and dimethyldichlorosilane can be subjected to reductive coupling with sodium metal. The more reactive nature of the alkyl halide compared to an aryl halide in the traditional Wurtz-Fittig reaction is analogous to the reactivity difference between the two chlorosilane precursors here, driving the formation of the asymmetrical disilane product.
Reaction Scheme for Reductive Coupling:
(CH₃)₃SiCl + (CH₃)₂SiCl₂ + 4 Na → (CH₃)₃Si-Si(CH₃)₂H + 4 NaCl + other byproducts
Side reactions, such as the homocoupling of each chlorosilane to form hexamethyldisilane (B74624) and 1,1,2,2-tetramethyldisilane, are possible and necessitate careful control of reaction conditions and purification of the final product.
Preparation of Substituted this compound Analogues
The functionalization of this compound is key to expanding its utility. The synthesis of substituted analogues typically proceeds through a halogenated intermediate, which serves as a versatile precursor for introducing a variety of functional groups.
Halogenated this compound Derivatives
Halogenated this compound derivatives, particularly chlorothis compound (B75337), are pivotal intermediates for the synthesis of a wide range of functionalized analogues. The direct chlorination of this compound can be achieved by reacting it with a suitable chlorinating agent. For instance, bubbling chlorine gas through this compound in the presence of a radical initiator or under UV irradiation can lead to the formation of chlorothis compound.
Chlorination of this compound:
(CH₃)₃Si-Si(CH₃)₂H + Cl₂ → (CH₃)₃Si-Si(CH₃)₂Cl + HCl
The reaction needs to be carefully controlled to prevent over-halogenation. The resulting chlorothis compound is a reactive compound that can be readily used in subsequent functionalization reactions.
Oxygen-Functionalized this compound Derivatives
Oxygen-containing functional groups can be introduced onto the this compound scaffold, primarily through the reactions of chlorothis compound.
Pentamethyldisilanol:
The hydrolysis of chlorothis compound yields pentamethyldisilanol. This reaction is typically carried out by treating the chlorosilane with water, often in the presence of a weak base to neutralize the hydrochloric acid byproduct.
(CH₃)₃Si-Si(CH₃)₂Cl + H₂O → (CH₃)₃Si-Si(CH₃)₂OH + HCl
Alkoxythis compound Derivatives:
Alkoxy-functionalized pentamethyldisilanes can be prepared by the reaction of chlorothis compound with alcohols. This reaction is analogous to the Williamson ether synthesis and is typically performed in the presence of a base to drive the reaction to completion.
(CH₃)₃Si-Si(CH₃)₂Cl + R-OH → (CH₃)₃Si-Si(CH₃)₂OR + HCl
| R Group | Alcohol | Product |
| Methyl | Methanol (B129727) | Methoxythis compound |
| Ethyl | Ethanol (B145695) | Ethoxythis compound |
| Isopropyl | Isopropanol | Isopropoxythis compound |
Nitrogen- and Carbon-Functionalized this compound Derivatives
Nitrogen-Functionalized Derivatives:
Aminothis compound derivatives can be synthesized by the reaction of chlorothis compound with primary or secondary amines. This nucleophilic substitution reaction results in the formation of a silicon-nitrogen bond.
(CH₃)₃Si-Si(CH₃)₂Cl + 2 R₂NH → (CH₃)₃Si-Si(CH₃)₂NR₂ + R₂NH₂⁺Cl⁻
An excess of the amine is often used to act as a base and sequester the HCl produced during the reaction.
Carbon-Functionalized Derivatives:
The introduction of carbon-based substituents onto the this compound framework can be achieved through the reaction of chlorothis compound with organometallic reagents, such as organolithium compounds. This reaction allows for the formation of a new silicon-carbon bond.
(CH₃)₃Si-Si(CH₃)₂Cl + R-Li → (CH₃)₃Si-Si(CH₃)₂R + LiCl
This method is highly versatile and allows for the introduction of a wide variety of alkyl and aryl groups, depending on the choice of the organolithium reagent.
| R Group | Organolithium Reagent | Product |
| Methyl | Methyllithium | Hexamethyldisilane |
| n-Butyl | n-Butyllithium | n-Butylthis compound |
| Phenyl | Phenyllithium | Phenylthis compound |
Strategies for Incorporation into Cyclic and Polymeric Systems
The strategic incorporation of this compound moieties into cyclic and polymeric structures has led to the development of novel materials with unique properties. Advanced synthetic methodologies have been devised to create complex silacycles and functional polymers, leveraging the distinct reactivity of the disilane unit.
Synthesis of Silacycles Utilizing this compound Derivatives
The synthesis of silacycles, cyclic compounds containing one or more silicon atoms in the ring, from this compound derivatives often involves intricate bond cleavage and rearrangement reactions. A notable example is the use of 1-butoxy-1,1,2,2,2-pentamethyldisilane (Me3SiSiMe2(OnBu)) as a precursor for the generation of diverse silacycles. nih.govrsc.org This approach allows for the incorporation of a silylene unit into various organic frameworks, leading to the formation of spirobenzosiloles, fused benzosiloles, and π-conjugated dibenzosiloles. nih.govrsc.org
The formation of silacycles from this compound derivatives is a multifaceted process characterized by the cleavage of silicon-silicon (Si-Si), silicon-carbon (Si-C), and silicon-oxygen (Si-O) bonds. nih.govrsc.org The relatively weak Si-Si bond is often the initial site of reaction, particularly in the presence of transition metal catalysts. nih.govfrontiersin.org
In the palladium-catalyzed synthesis of spirobenzosiloles from acrylamides and 1-butoxy-1,1,2,2,2-pentamethyldisilane, the reaction mechanism is proposed to involve a palladium-catalyzed bis-silylation followed by Brook and retro-Brook-type rearrangements of a silane-tethered silanol (B1196071) intermediate. nih.govrsc.org This transformation is initiated by the cleavage of the Si-Si bond. nih.gov Subsequent steps involve the cleavage of Si-O and Si-C bonds to ultimately form the cyclic structure. nih.gov For instance, the dimethylsilyl group from the disilane is incorporated into the final product, and hexamethyldisiloxane (B120664) is detected as a byproduct, indicating the cleavage of both Si-Si and Si-O bonds. nih.gov Further control experiments have demonstrated that the cleavage of the Me3Si-C bond can proceed without the need for a palladium catalyst. nih.gov
The activation of Si-C bonds, which are generally robust, is a key challenge in the synthesis of silacycles. osaka-u.ac.jp However, strategies involving transition-metal catalysis have been developed to facilitate the cleavage of both strained and unstrained Si-C bonds, enabling the construction of various silacyclic systems. nih.govfrontiersin.orgosaka-u.ac.jpnih.gov
Table 1: Key Bond Cleavages in Silacycle Synthesis from a this compound Derivative
| Bond Type | Role in Silacycle Formation | Catalytic Requirement |
| Si-Si | Initial activation of the disilane reagent. | Often transition-metal catalyzed (e.g., Palladium). nih.govnih.gov |
| Si-O | Facilitates the generation of the reactive silylene precursor. | Occurs during the rearrangement process. nih.gov |
| Si-C | Enables the final ring-closing and structural rearrangement. | Can be transition-metal catalyzed or occur thermally. nih.govnih.gov |
Polymerization of Pentamethyldisilyl-Substituted Monomers
This compound units can be incorporated into polymers by the polymerization of monomers bearing this functional group. Anionic polymerization is a key technique for this purpose. For example, styrene (B11656) derivatives that are para-substituted with a pentamethyldisilyl group have been successfully polymerized. acs.org This method allows for the creation of polymers with silicon-silicon bonds in the side chains, which can impart unique electronic and physical properties to the resulting material. The anionic polymerization of 2-silyl-substituted 1,3-butadienes also represents a viable route to such polymers. acs.org
Preparation of Polyether-Modified Disilane Surfactants
Polyether-modified disilane surfactants are a class of specialty silicon-based surfactants that exhibit excellent surface activity. Their synthesis typically involves a hydrosilylation reaction between a hydrogen-containing disilane and an allyl-terminated polyether. researchgate.net
A general two-step synthesis for a polyether-modified disilane surfactant begins with the preparation of a hydrogen-containing disilane. This can be achieved through a Wurtz coupling reaction of (CH3)3SiCl and (CH3)2HSiCl using sodium as the reducing agent. researchgate.net The subsequent step is the hydrosilylation of this hydrogen-containing disilane with a methoxy-terminated polyether, often catalyzed by a platinum catalyst such as the Karstedt catalyst. researchgate.net This reaction attaches the hydrophilic polyether chain to the hydrophobic disilane head, creating the amphiphilic structure characteristic of a surfactant. researchgate.netresearchgate.net The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and surface tension, can be tuned by modifying the structure of both the disilane and the polyether components. researchgate.netscite.ai
Table 2: General Synthesis of Polyether-Modified Disilane Surfactants
| Step | Reaction Type | Reactants | Catalyst | Product |
| 1 | Wurtz Coupling | (CH3)3SiCl, (CH3)2HSiCl, Sodium | - | Hydrogen-containing disilane |
| 2 | Hydrosilylation | Hydrogen-containing disilane, Allyl-terminated polyether | Platinum-based (e.g., Karstedt) | Polyether-modified disilane surfactant |
Mechanistic Investigations of Pentamethyldisilane Reactivity
Thermal Decomposition Pathways of Pentamethyldisilane
The thermal decomposition of this compound in the gas phase has been characterized as a unimolecular and homogeneous reaction. rsc.org The primary step in this process involves the elimination of a silylene species, which then leads to a cascade of subsequent reactions.
Gas-Phase Pyrolysis Kinetics and Product Distribution
The pyrolysis of this compound has been studied in the temperature range of 591–639 K. rsc.org The reaction follows first-order kinetics and is characterized by the formation of trimethylsilane (B1584522) and heptamethyltrisilane as the major products. rsc.org The product distribution is influenced by the reaction conditions, including temperature and the presence of scavenging agents.
A representative distribution of products from the gas-phase pyrolysis of this compound is detailed in the table below. The data illustrates the evolution of the product mixture over time at a constant temperature.
Product Distribution from the Pyrolysis of this compound at 317.6°C
| Time (min) | This compound (%) | Trimethylsilane (%) | Heptamethyltrisilane (%) | Other Products (%) |
| 10 | 85.3 | 8.2 | 5.1 | 1.4 |
| 20 | 73.1 | 14.5 | 9.8 | 2.6 |
| 30 | 62.9 | 19.8 | 13.5 | 3.8 |
| 40 | 54.5 | 24.1 | 16.7 | 4.7 |
| 60 | 41.8 | 30.2 | 21.4 | 6.6 |
Unimolecular Homogeneous Reaction Mechanisms
The thermal decomposition of this compound is a classic example of a unimolecular homogeneous reaction, where the reactant molecules possess sufficient energy to undergo spontaneous transformation without the influence of a catalyst or surfaces. nih.govresearchgate.net The primary decomposition pathway is the 1,1-hydrogen shift from the silicon atom bearing the hydrogen to the adjacent silicon atom, followed by the extrusion of dimethylsilylene (Me₂Si).
log(k/s⁻¹) = (12.83 ± 0.18) - (195.1 ± 2.0 kJ mol⁻¹)/ (2.303 RT)
This equation describes the temperature dependence of the rate constant for the decomposition of this compound. The relatively low pre-exponential factor (A-factor) has been interpreted as evidence for a two-stage mechanism involving an intermediate complex.
Silylene Elimination and Scavenging Processes
The cornerstone of the thermal decomposition of this compound is the elimination of dimethylsilylene (Me₂Si), a highly reactive intermediate. The presence of this silylene has been confirmed through scavenging experiments. When the pyrolysis is conducted in the presence of trapping agents such as ethanol (B145695) or buta-1,3-diene, the expected insertion or addition products of dimethylsilylene are observed. rsc.org
In the absence of a dedicated scavenger, the dimethylsilylene readily reacts with other molecules present in the system. A significant scavenging pathway is the insertion of dimethylsilylene into the Si-H bond of the parent this compound molecule or the product trimethylsilane. This insertion reaction is responsible for the formation of heptamethyltrisilane, one of the major products of the pyrolysis. Kinetic modeling has shown that dimethylsilylene reacts approximately 11 times faster with this compound than with trimethylsilane in the temperature range of 615 ± 24 K.
Photochemical Transformations of this compound
The absorption of ultraviolet radiation by this compound leads to the population of electronically excited states, which can then undergo a variety of decomposition pathways. These photochemical transformations offer alternative routes to the generation of reactive intermediates compared to thermal methods.
Excited State Decomposition Mechanisms
The gas-phase photolysis of this compound at 206 nm reveals a complex array of decomposition channels. Upon electronic excitation, the molecule can undergo several primary dissociation processes. These include the homolytic cleavage of the Si-Si bond to yield trimethylsilyl (B98337) and dimethylsilyl radicals, as well as the elimination of molecular hydrogen.
Furthermore, similar to the thermal process, the elimination of dimethylsilylene is a prominent photochemical pathway. The initially formed excited singlet state of this compound can undergo intersystem crossing to a triplet state, which is also believed to be a precursor to some of the observed products. The multitude of primary processes leads to a diverse range of final products, the distribution of which can be influenced by the presence of radical and silylene scavengers.
Quantum Yield Determinations of Photolytic Pathways
The efficiency of each photochemical decomposition pathway is quantified by its quantum yield (Φ), which is the number of moles of a particular product formed per mole of photons absorbed. The determination of these quantum yields is crucial for understanding the relative importance of the different excited-state decay channels.
For the photolysis of this compound at 206 nm, the quantum yields of the primary processes have been determined. The sum of the quantum yields for all the primary photochemical reactions is less than one, indicating that a significant portion of the excited this compound molecules return to the ground state via non-reactive pathways, such as collisional deactivation.
Quantum Yields of Primary Processes in the Photolysis of this compound at 206 nm
| Primary Process | Products | Quantum Yield (Φ) |
| Silylene Elimination | Me₃SiH + Me₂Si | 0.25 |
| Si-Si Bond Cleavage | Me₃Si• + Me₂SiH• | 0.15 |
| H₂ Elimination | H₂ + Me₃SiSiMe₂ | 0.10 |
| Deactivation | This compound | 0.50 |
Intramolecular Cyclization Photoreactions of Substituted Pentamethyldisilanes
The photochemistry of substituted pentamethyldisilanes can lead to significant intramolecular rearrangements, resulting in the formation of cyclic silicon-containing compounds. A key example is the behavior of (phenylethynyl)this compound upon laser flash photolysis in a nitrogen-saturated hexane (B92381) solution. acs.org Spectroscopic analysis of the reaction intermediates and stable products has shown that the photolysis pathway includes the formation of 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1-silacyclopropene. acs.org
This photochemical process is understood to proceed through highly reactive intermediates. The initial photoexcitation of the (phenylethynyl)this compound molecule is followed by a rearrangement that leads to the cyclic silacyclopropene structure. The formation of this strained three-membered ring is a notable example of an intramolecular cyclization driven by photochemical energy input. The silacyclopropene product was identified as being stable on a time scale greater than 100 milliseconds. acs.org This stability allows for its detection and characterization, providing clear evidence of the cyclization pathway. acs.org
Nucleophilic Attack on Photoexcited this compound Derivatives
Investigations into the photochemistry of this compound derivatives have revealed the formation of unique, highly reactive intermediates that are susceptible to nucleophilic attack. Laser flash photolysis of (phenylethynyl)this compound in hexane solution generates multiple transient species, one of which has been identified as 1,1-dimethyl-3-phenyl-3-(trimethylsilyl)-1-silaallene. acs.org This silaallene is characterized by a silicon-carbon double bond within an allenic structure and has a lifetime of approximately 25 microseconds in hexane. acs.org
The electrophilic nature of the central silicon atom in the silaallene intermediate makes it a prime target for nucleophiles. The reactivity of this photo-generated intermediate has been quantified through the determination of absolute rate constants for its reaction with various trapping agents (nucleophiles). acs.org This process demonstrates a pathway where photoexcitation of a stable this compound derivative leads to a transient, rearranged species that readily undergoes intermolecular reactions with available nucleophiles. The trapping of the silaallene by these reagents confirms the proposed mechanistic pathway and highlights the utility of photochemical methods in generating otherwise inaccessible reactive silicon species. acs.org
Intramolecular Rearrangements of this compound Derivatives
Silyl (B83357) Group Migrations and Catalytic Influences
Intramolecular rearrangements involving the migration of a silyl group are a characteristic feature of certain this compound derivatives, particularly under thermal or catalytic conditions. A prominent example is the rearrangement of (dichloromethyl)this compound. When this compound is treated with a catalytic amount of anhydrous aluminum chloride under mild conditions, a specific intramolecular rearrangement occurs. This reaction involves the migration of the trimethylsilyl group from the adjacent silicon atom to the dichloromethyl carbon atom. The product of this 1,2-migration is (trimethylsilyl)(chlorodimethylsilyl)chloromethane, which is formed in high yield.
This transformation highlights the influence of a Lewis acid catalyst in promoting the migration of a silyl group. The reaction proceeds via a discrete intramolecular pathway, as evidenced by the specific structure of the product. The conditions required for this migration are detailed in the table below.
| Starting Material | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| (Dichloromethyl)this compound | Anhydrous Aluminium Chloride | Mild | (Trimethylsilyl)(chlorodimethylsilyl)chloromethane | 83% |
Alkyl Group Migrations and Mechanistic Aspects
Following an initial silyl group migration, some this compound derivatives can undergo a subsequent, mechanistically distinct intramolecular rearrangement involving the migration of an alkyl group. This is observed in the case of (dichloromethyl)this compound when subjected to more forcing reaction conditions. After the initial aluminum chloride-catalyzed migration of the trimethylsilyl group, a second rearrangement can be induced at higher temperatures and with a larger amount of the catalyst.
| Starting Material | Catalyst | Conditions | Intermediate Product | Final Product | Overall Yield |
|---|---|---|---|---|---|
| (Dichloromethyl)this compound | Anhydrous Aluminium Chloride | Higher Temperature, Increased Catalyst Amount | (Trimethylsilyl)(chlorodimethylsilyl)chloromethane | 1,1-bis(chlorodimethylsilyl)ethane | 70% |
Brook and Retro-Brook Rearrangement Mechanisms
The Brook rearrangement is a well-established intramolecular migration of a silyl group from a carbon atom to an oxygen atom of an adjacent hydroxyl group. The driving force for this reaction is the formation of a thermodynamically stable silicon-oxygen bond. The mechanism is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. This alkoxide then performs an intramolecular nucleophilic attack on the adjacent silicon atom, forming a transient, pentacoordinate silicon intermediate. This intermediate subsequently cleaves the silicon-carbon bond, transferring the silyl group to the oxygen and generating a carbanion, which is then protonated to yield the final silyl ether product.
The retro-Brook rearrangement is the reverse process: the migration of a silyl group from an oxygen atom to an adjacent carbon atom. This reaction is favored under conditions that stabilize the resulting carbanion. The equilibrium between the Brook and retro-Brook pathways can be influenced by factors such as the choice of counterion, solvent polarity, and the electronic properties of the substituents on the carbon atom. These rearrangements are fundamental mechanistic pathways in organosilicon chemistry and are relevant to the silyl migrations observed in this compound derivatives, where a silyl group shifts from one electropositive atom (silicon) to a carbon atom, conceptually analogous to a retro-Brook type shift.
Oxidation Reactions of this compound
The silicon-silicon bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents such as peroxy acids. A likely reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), a common oxidant used for converting carbon-silicon bonds to carbon-oxygen bonds in reactions like the Fleming-Tamao oxidation. wikipedia.org
The mechanism for the oxidation of the Si-Si bond in this compound is proposed to begin with an electrophilic attack by the peroxy acid on the silicon-silicon bond. One of the silicon atoms acts as a nucleophile, attacking the terminal oxygen of the m-CPBA, while the proton of the peroxy acid is transferred to the carbonyl oxygen. This concerted step leads to the insertion of an oxygen atom between the two silicon atoms, breaking the Si-Si bond and forming a siloxane bridge. The primary product of this insertion would be pentamethyldisiloxane. This proposed mechanism is consistent with the known reactivity of organosilanes and the electrophilic nature of peroxy acids. wikipedia.orgmasterorganicchemistry.com The reaction results in the formation of a thermodynamically stable Si-O-Si linkage.
Liquid-Phase Oxidation Mechanisms with Molecular Oxygen
The liquid-phase oxidation of this compound with molecular oxygen is understood to proceed through a free-radical chain mechanism. This process is characteristic of the autoxidation of many organosilicon compounds containing Si-H bonds. The reaction is initiated by the formation of silyl radicals, which then propagate a chain reaction with oxygen.
The initiation step typically involves the homolytic cleavage of a bond to generate initial radical species. In the case of this compound, this can be the Si-H bond, which is generally the most reactive site for hydrogen abstraction. Subsequent propagation steps involve the rapid reaction of the generated pentamethyldisilyl radical with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, thereby regenerating the silyl radical and continuing the chain.
Free-Radical Chain Processes in this compound Oxidation
The free-radical chain oxidation of this compound can be described by the classical three stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of a pentamethyldisilyl radical. This can be achieved through thermal or photochemical means, or by the action of a radical initiator. The primary site of radical formation is the silicon atom bearing the hydrogen, leading to a (CH₃)₃Si-Si(CH₃)₂• radical.
Propagation: The propagation phase consists of a series of repeating steps that consume the reactant and generate the product while regenerating the radical chain carrier.
The pentamethyldisilyl radical reacts with molecular oxygen in a diffusion-controlled process to form a pentamethyldisilylperoxyl radical: (CH₃)₃Si-Si(CH₃)₂• + O₂ → (CH₃)₃Si-Si(CH₃)₂OO•
This peroxyl radical then abstracts the hydrogen atom from another this compound molecule, forming a hydroperoxide and a new pentamethyldisilyl radical: (CH₃)₃Si-Si(CH₃)₂OO• + (CH₃)₃Si-Si(CH₃)₂H → (CH₃)₃Si-Si(CH₃)₂OOH + (CH₃)₃Si-Si(CH₃)₂•
Termination: The chain reaction is terminated by the combination of two radical species to form non-radical products. This can occur through various pathways, including the self-reaction of two peroxyl radicals or the reaction of a peroxyl radical with a silyl radical.
Formation and Characterization of Polyperoxide and Siloxane Products
The oxidation of this compound leads to a variety of products, primarily hydroperoxides and their subsequent decomposition and rearrangement products, which include siloxanes. The initial stable product is pentamethyldisilyl hydroperoxide, (CH₃)₃Si-Si(CH₃)₂OOH.
However, under conditions of sustained oxidation, this primary hydroperoxide can undergo further reactions. The O-O bond in the hydroperoxide is relatively weak and can cleave to form an alkoxyl and a hydroxyl radical, which can initiate new radical chains or participate in other reactions.
Decomposition of the hydroperoxide can lead to the formation of silanols, which can then condense to form siloxanes. For instance, the rearrangement of the pentamethyldisilyl hydroperoxide can lead to the formation of siloxy-silylene intermediates, which can then insert into Si-O bonds, leading to the growth of polysiloxane chains. The ultimate products of extensive oxidation are often complex mixtures of linear and cyclic polysiloxanes.
Disproportionation Reactions and Silylenoid Intermediates
This compound can undergo disproportionation reactions, particularly in the presence of transition metal catalysts. These reactions involve the redistribution of substituents on the silicon atoms and are believed to proceed through the formation of highly reactive silylenoid intermediates.
Catalyzed Redistribution Reactions on Silicon
Transition metal complexes, particularly those of platinum, have been shown to be effective catalysts for the redistribution (or disproportionation) of substituents on silicon in disilanes. In the case of this compound, this can lead to the formation of trimethylsilane and a mixture of other polysilanes.
The catalytic cycle is thought to involve the oxidative addition of the Si-H or Si-Si bond of this compound to the metal center. This is followed by a series of insertion and reductive elimination steps that result in the scrambling of the methyl groups and hydrogen atoms attached to the silicon atoms.
Evidence for Silylenoid Species in this compound Disproportionation
The formation of certain products during the catalyzed redistribution of this compound provides indirect evidence for the involvement of silylenoid species. A silylenoid can be described as a species that exhibits reactivity similar to that of a silylene (a divalent silicon species, R₂Si:) but is stabilized by coordination to a metal center.
In the context of platinum-catalyzed reactions, it is proposed that a silylenoid intermediate, such as [Pt]-Si(CH₃)₂, is formed. This intermediate can then insert into the Si-H bond of another this compound molecule or undergo other reactions that lead to the observed disproportionation products. While direct spectroscopic observation of such intermediates is challenging due to their high reactivity, their existence is inferred from the product distribution and by analogy with well-characterized silylene complexes of other transition metals.
Bond Cleavage Reactivity
The reactivity of this compound is largely dictated by the cleavage of its Si-Si and Si-H bonds. These bonds can be activated under various conditions, leading to a range of chemical transformations.
The Si-Si bond in this compound is susceptible to cleavage by various reagents, including strong nucleophiles, electrophiles, and transition metal complexes. For example, in the presence of a suitable platinum catalyst, the Si-Si bond can be cleaved through an oxidative addition process, forming a bis(silyl)platinum complex. rsc.org This activation is a key step in many catalytic reactions involving disilanes, such as hydrosilylation and dehydrogenative coupling.
Si-Si Bond Cleavage Reactions in Cation Radicals
The cleavage of the silicon-silicon (Si-Si) bond in cation radicals of organodisilanes is a subject of significant interest, providing insights into the fundamental reactivity of these species. Studies on derivatives of this compound, such as (p-cyanophenyl)this compound, have revealed that the Si-Si bond can undergo facile cleavage upon photoionization.
Research has shown that cation radicals of jet-cooled clusters of (p-cyanophenyl)this compound with nucleophilic molecules like water (H₂O) or methanol (B129727) (CH₃OH) undergo efficient Si-Si bond cleavage. This reaction is initiated by resonance-enhanced two-photon ionization. The mechanism involves an intracluster nucleophilic attack by the solvent molecule on one of the silicon atoms of the disilane (B73854) cation radical. This interaction leads to the scission of the relatively weak Si-Si sigma bond.
The process can be summarized by the following reaction scheme involving a cluster of the aryl-substituted this compound (ArSiMe₂SiMe₃) and a solvent molecule (S):
[ArSiMe₂SiMe₃•S]⁺ → [ArSiMe₂S]⁺ + SiMe₃•
In this reaction, the positive charge and the unpaired electron are initially delocalized over the disilane framework. The presence of a nucleophilic solvent molecule within the cluster facilitates the cleavage by stabilizing the resulting silylium (B1239981) ion fragment ([ArSiMe₂S]⁺), thereby lowering the activation energy for the Si-Si bond scission. This type of reaction highlights the influence of the microscopic solvation environment on the reactivity of organosilicon cation radicals.
Nucleophilic Si-Si Bond Scission
The silicon-silicon bond in this compound and its derivatives is susceptible to cleavage by nucleophiles. This reactivity is often rationalized by the formation of hypercoordinate silicon intermediates, which weakens the Si-Si bond and facilitates its scission. researchgate.net The attack of a nucleophile on one of the silicon atoms leads to a pentacoordinate transition state or intermediate, which can then proceed to break the Si-Si bond.
Another study demonstrated that the reaction of a disilane derivative with a salen-type ligand could induce Si-Si bond cleavage and subsequent Si-C bond formation, even without a catalyst. researchgate.net This surprising rearrangement highlights that the formation of a hypercoordinate silicon complex with the ligand provides a low-energy pathway for the scission of the Si-Si bond. researchgate.net This process underscores the role of hypercoordination in activating otherwise stable Si-Si bonds toward cleavage. researchgate.net
C-Si and Si-O Bond Cleavage for Synthetic Utility
The cleavage of carbon-silicon (C-Si) and silicon-oxygen (Si-O) bonds in derivatives of this compound provides valuable pathways for the synthesis of complex organosilicon compounds. nih.govrsc.org These bond-breaking events are often integral parts of catalytic cycles designed to construct new molecular frameworks.
For example, in the synthesis of spirobenzosiloles from acrylamides, the reaction mechanism is proposed to involve a domino sequence of bis-silylation followed by Brook- and retro-Brook-type rearrangements. nih.govrsc.org Control experiments have indicated that the dimethylsilyl group incorporated into the final product originates from the this compound reagent, confirming that cleavage of the original Si-C and Si-O bonds is essential for the formation of the desired silacycle. nih.govrsc.org
The following table summarizes the bond cleavages observed in the transformation of 1-butoxy-1,1,2,2,2-pentamethyldisilane for the synthesis of silacycles. nih.govrsc.org
| Bond Type | Cleavage Event | Synthetic Outcome |
| Si-Si | Primary cleavage to generate reactive silyl species | Enables bis-silylation of the substrate |
| Si-O | Cleavage of the butoxy group | Facilitates rearrangement and cyclization |
| Si-C | Cleavage of a methyl group from the SiMe₃ moiety | Part of the rearrangement process to form the final product |
This strategy, which hinges on the selective cleavage of multiple bonds within a single reagent, provides a powerful method for constructing complex, silicon-containing polycyclic molecules from readily available starting materials. nih.govrsc.org
Catalytic Transformations Involving Pentamethyldisilane
Transition Metal-Catalyzed Reactions
Transition metal complexes play a crucial role in activating the silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds of pentamethyldisilane, thereby promoting its participation in a range of synthetic transformations. nih.gov The nature of the transition metal, its ligand sphere, and the reaction conditions can influence the reaction pathway and the resulting products.
Role of Transition Metal Complexes in this compound Reactions
Transition metal complexes activate this compound primarily through two main pathways: oxidative addition of the Si-H or Si-Si bond to the metal center. nih.gov In the case of Si-H activation, the metal inserts into the silicon-hydrogen bond, forming a metal-hydrido-silyl intermediate. This intermediate can then participate in various reactions, such as hydrosilylation.
For Si-Si bond activation, the transition metal cleaves the bond between the two silicon atoms, leading to the formation of two metal-silyl fragments or a disilyl-metal complex. nih.gov This activation is crucial for reactions like silylation and cross-coupling. The electronic and steric properties of the ligands on the transition metal complex are critical in modulating its reactivity and selectivity in these activation processes.
Platinum-Catalyzed Disproportionation of this compound
Platinum complexes are effective catalysts for the disproportionation of this compound. This reaction involves the redistribution of substituents on the silicon atoms, leading to the formation of various silane (B1218182) products. The reaction of this compound with β-methyl α,β-unsaturated ketones in the presence of a platinum catalyst can lead to silylation on the β-methyl group, resulting in the formation of oxasilacyclohexenes in high yields. researchgate.net This transformation is believed to proceed through the formation of silylene intermediates generated from the platinum-catalyzed reaction of the hydrodisilane. researchgate.net
Evidence for the involvement of a "silylenoid" species, a platinum-complexed silylene, has been reported in the disproportionation of this compound catalyzed by trans-dichlorobis(triethylphosphine)platinum. acs.org This intermediate can be trapped, providing insight into the reaction mechanism.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel complexes are widely used to catalyze cross-coupling reactions involving organosilicon reagents. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of nickel-catalyzed cross-coupling of organosilanes with organic halides are well-established. orgsyn.orgnih.govnih.gov These reactions typically involve the oxidative addition of an organic halide to a low-valent nickel species, followed by transmetalation with the organosilyl reagent and subsequent reductive elimination to form the cross-coupled product and regenerate the nickel catalyst. orgsyn.org
The efficiency and selectivity of these cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the nickel center, the choice of solvent, and the presence of additives. nih.gov
Palladium-Catalyzed Functionalization and Silacycle Formation
Palladium catalysts are highly versatile in promoting the functionalization of this compound and its use in the formation of silacycles. Palladium-catalyzed reactions can proceed via C–H activation, allowing for the direct introduction of silyl (B83357) groups into organic molecules. acs.org For instance, palladium-catalyzed intermolecular C–H silylation can be initiated by aminopalladation, where an alkyl Pd(II) species activates C-H bonds, which are then disilylated with a disilane (B73854) like hexamethyldisilane (B74624) to form disilylated products. rsc.org
Furthermore, palladium catalysis can be employed for the synthesis of various silacycles. semanticscholar.orgnih.gov This can be achieved through intermolecular silicon-based C(sp2)–C(sp3) cross-coupling reactions, which provide a route to sila-benzo[b]oxepines. semanticscholar.orgnih.gov Time-controlled palladium-catalyzed divergent synthesis using tetrasilane reagents can also lead to the formation of different-sized silacycles, including benzodioxatetrasilecines, benzooxadisilepines, and benzosiloles. acs.org
A palladium-catalyzed method for the silylation of aryl chlorides using hexamethyldisilane has been developed, providing access to a wide variety of aryltrimethylsilanes. organic-chemistry.org This reaction is tolerant of various functional groups and offers a practical route to these important synthetic intermediates.
Table 1: Examples of Palladium-Catalyzed Reactions with Disilanes
| Substrate | Disilane Reagent | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acrylamides | Tetrasilane | Pd(OAc)₂, PPh₃, K₂CO₃ | Benzodioxatetrasilecines / Benzooxadisilepines | Moderate to Good | acs.org |
| 2-Iodobiphenyls | Dimethoxytetramethyldisilane | Palladium catalyst | Dibenzooxadisilepines / Dibenzosiloles | Moderate to Excellent | rsc.org |
| Aryl Chlorides | Hexamethyldisilane | Palladium/biaryl phosphine ligand | Aryltrimethylsilanes | Good | organic-chemistry.org |
| N-allyl-o-iodoanilines | Hexamethyldisilane | Pd(II) catalyst | Disilylated indolines | - | rsc.org |
Rhodium and Cobalt Catalysis in Silylation Reactions
Rhodium Catalysis:
Rhodium complexes are effective catalysts for various silylation reactions, including the regioselective silylation of C-H bonds. nih.gov For instance, rhodium-catalyzed intramolecular silylation of alkyl C–H bonds can occur with high selectivity for the C–H bonds located delta to an oxygen atom in an alcohol-derived silyl ether. nih.gov This process leads to the formation of six-membered oxasilolanes.
Rhodium catalysts also promote the trans-bis-silylation of alkynes. nih.gov The reaction of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives in the presence of a rhodium complex leads to the formation of pyridine-fused siloles through an intramolecular trans-bis-silylation cyclization. nih.gov
Table 2: Rhodium-Catalyzed Silylation Reactions
| Substrate | Silylating Agent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Tertiary Alcohols | Diethylsilane | [(Xantphos)Rh(Cl)] | 1,4-Diols (after oxidation) | nih.gov |
| 2-Ethynyl-3-pentamethyldisilanylpyridines | Intramolecular | Rhodium complexes | Pyridine-fused siloles | nih.gov |
| Metallocenes | Hydrosilanes | Rhodium/(S)-TMS-Segphos | Metallocene-fused siloles | bohrium.com |
Cobalt Catalysis:
Cobalt catalysts are also utilized in silylation reactions, particularly in the dehydrogenative coupling of alkynylsilanes and hydrosilanes. nih.gov This method allows for the synthesis of various substituted alkynylsilanes. Mechanistic studies suggest that these reactions can proceed through a cobalt-hydride species. nih.gov Cobalt complexes with specific ligands can also catalyze the hydrosilylation of dienes and terminal alkenes with high selectivity. nih.gov
Transition Metal-Free Catalysis
While transition metals are commonly employed, several catalytic transformations involving this compound can be achieved under transition-metal-free conditions. These methods often rely on the use of strong bases, Lewis acids, or radical initiators to activate the silane.
Transition-metal-free C-H silylation has emerged as a significant strategy for forming carbon-silicon bonds. researchgate.netbohrium.com These reactions can be promoted by bases, Brønsted acids, Lewis acids, or frustrated Lewis pairs. bohrium.com For example, a base-mediated silylation of p-quinone methides leading to benzyl silanes has been developed under transition-metal and solvent-free conditions using a cesium carbonate catalyst. nih.gov
Furthermore, the hydrosilylation of alkenes and allenes can be achieved using catalytic amounts of sodium tert-butoxide, offering a transition-metal- and solvent-free method for Markovnikov-selective hydrosilylation. rsc.orgresearchgate.net The hydrosilylation of alkynes with this compound can also be catalyzed by aluminum trichloride, representing another transition-metal-free approach.
Table 3: Examples of Transition Metal-Free Silylation and Hydrosilylation
| Substrate | Silylating/Hydrosilylating Agent | Catalyst/Promoter | Product Type | Reference |
|---|---|---|---|---|
| p-Quinone methides | Silylborane | Cs₂CO₃ | Benzyl silanes | nih.gov |
| Vinyl arenes/Aliphatic alkenes | Diphenyl silane | NaOᵗBu | Alkylsilanes | rsc.orgresearchgate.net |
| Unactivated Heteroarenes/Arenes | tert-Butyl-substituted silyldiazenes | - | Aryl/Heteroarylsilanes | researchgate.net |
Lewis Acid-Catalyzed Hydroelementation of Alkynes (e.g., AlCl₃)
Aluminum chloride (AlCl₃) has been shown to be an effective Lewis acid catalyst for the hydrosilylation of alkynes with this compound. This reaction involves the addition of the Si-H bond of this compound across the carbon-carbon triple bond of an alkyne, yielding vinylsilanes. These reactions can proceed under mild conditions, often at 0 °C or even lower temperatures, to afford the desired products in moderate to excellent yields.
A key aspect of this catalytic transformation is the preservation of the silicon-silicon bond within the this compound molecule during the hydrosilylation process. For instance, the reaction of this compound with terminal alkynes like 1-decyne, catalyzed by AlCl₃, proceeds cleanly to form the expected vinylsilane product without significant cleavage of the Si-Si bond. However, the reaction's outcome can be sensitive to the substrate and reaction temperature. With arylethynes, for example, side reactions involving Si-Si bond scission can occur, but these can often be suppressed by conducting the reaction at a lower temperature.
The versatility of this method extends to diynes. The reaction of this compound with 1,6-heptadiyne in the presence of AlCl₃ leads to a cyclization reaction, demonstrating a different reaction pathway dictated by the structure of the alkyne substrate.
Table 1: AlCl₃-Catalyzed Hydrosilylation of Alkynes with this compound
| Alkyne Substrate | Product Type | Reaction Conditions | Observations |
|---|---|---|---|
| 1-Decyne | Vinylsilane | AlCl₃, 0 °C | Clean addition with Si-Si bond intact. |
| Arylethynes | Vinylsilane | AlCl₃, Low Temp. | Normal addition; Si-Si scission at higher temps. |
Base-Catalyzed Reactions (e.g., NaOH, KOH)
Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) can catalyze reactions involving hydrosilanes. While specific studies on this compound with these bases in the context of alkyne hydroelementation are not extensively detailed, the general mechanism of base catalysis on silanes provides significant insight. Base-catalyzed reactions of silanes typically proceed through the nucleophilic activation of the silicon center.
The hydroxide ion (OH⁻) from NaOH or KOH can act as a nucleophile, attacking the electrophilic silicon atom of the this compound. This attack forms a pentacoordinate, hypervalent silicon intermediate, often referred to as a silicate species. nih.gov This intermediate is more reactive and can act as a potent reducing agent. nih.govresearchgate.net
Two primary pathways can be envisioned following the formation of this intermediate:
Cleavage of the Si-H bond: The hypervalent intermediate can facilitate the transfer of a hydride (H⁻) to a substrate, such as an alkyne, as part of a hydrosilylation reaction.
Cleavage of the Si-Si bond: Alternatively, the nucleophilic attack can weaken and lead to the cleavage of the silicon-silicon bond, particularly under harsh conditions or with specific substrates.
In the context of hydrolysis or alcoholysis, the hydroxide or alkoxide ion attacks the silicon atom, leading to the cleavage of the Si-H bond and the formation of a silanol (B1196071) (Si-OH) or silyl ether (Si-OR) and hydrogen gas. unm.eduresearchgate.net This demonstrates the susceptibility of the Si-H bond to nucleophilic attack under basic conditions. For hydrosilylation of unsaturated bonds, the base activates the silane, and the resulting silicate species delivers the hydride to the substrate. nih.gov
Brønsted Acid and Base Catalysis in Hydroelementation
Both Brønsted acids and bases can serve as catalysts in hydroelementation reactions, although the mechanisms differ significantly.
Brønsted Acid Catalysis: A Brønsted acid can catalyze the hydrosilylation of an alkyne by first protonating the carbon-carbon triple bond. This initial protonation step forms a highly reactive vinyl cation intermediate. masterorganicchemistry.com The vinyl cation is an electrophile that can then be attacked by the nucleophilic hydride from the Si-H bond of this compound. This mechanism results in the net addition of the hydrosilane across the alkyne. The regioselectivity of the addition is determined by the stability of the vinyl cation, with the proton typically adding to the less substituted carbon to form the more stable carbocation at the more substituted position (Markovnikov's rule). masterorganicchemistry.comyoutube.com
Brønsted Base Catalysis: In contrast, a Brønsted base can initiate the reaction by deprotonating one of the reactants. While less common for alkyne hydrosilylation, a plausible mechanism involves the base interacting with the hydrosilane. A strong Brønsted base could potentially deprotonate the silane to form a silyl anion, although this is generally difficult. A more likely scenario involves the formation of a hypervalent silicon species through coordination of the base, similar to the mechanism with NaOH or KOH, which enhances the hydridic character of the Si-H bond. researchgate.net This activated silane can then add to the alkyne. Alternatively, the base could deprotonate a terminal alkyne to form an acetylide, which could then undergo subsequent reaction with the silane.
Silylenes as Ligands in Catalytic Systems
Silylenes (R₂Si:), the silicon analogues of carbenes, are divalent silicon species that were once considered only transient intermediates. However, the development of stable silylenes, such as N-heterocyclic silylenes (NHSis), has established them as a significant class of ligands in coordination chemistry and catalysis. acs.org this compound can serve as a precursor for generating silylenes, for example, through thermolysis.
Silylenes possess unique electronic properties that make them effective ligands for transition metals. They are generally strong σ-donors, often stronger than widely used N-heterocyclic carbenes (NHCs) and phosphines. nih.gov This strong σ-donation ability allows them to stabilize transition metals, including those in low valent states. acs.org While their π-accepting ability can vary depending on their substituents, the combination of strong σ-donation and tunable electronic properties makes silylene ligands highly versatile. researchgate.net
The coordination of silylene ligands to a metal center can significantly influence the metal's catalytic activity. Transition metal complexes featuring silylene ligands have been successfully employed as catalysts in a range of important organic transformations, including:
Hydrosilylation acs.org
Hydroboration acs.org
Hydrogenation acs.org
C-H bond functionalization nih.gov
The robust donor ability of silylene ligands can enhance the efficiency and selectivity of these catalytic processes. For instance, rhodium complexes bearing a chelated silylene-silyl ligand have demonstrated high efficiency in the C-H functionalization of pyridines under mild conditions. nih.gov The continuous development of new silylene ligands and their metal complexes promises further advancements in homogeneous catalysis. nii.ac.jp
Table 2: Comparison of Ligand Properties
| Ligand Type | σ-Donation Strength | π-Acceptor Properties | Key Features in Catalysis |
|---|---|---|---|
| N-Heterocyclic Silylenes (NHSis) | Very Strong | Variable/Tunable | Stabilizes low-valent metals; enhances catalytic activity. researchgate.netacs.org |
| N-Heterocyclic Carbenes (NHCs) | Strong | Generally Weak | Versatile, widely used in various catalytic reactions. researchgate.net |
Computational Chemistry and Theoretical Studies on Pentamethyldisilane
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used tool in computational chemistry for investigating the electronic structure and properties of molecules like pentamethyldisilane mdpi.comwikipedia.orgpku.edu.cn. Its ability to balance accuracy with computational efficiency makes it suitable for detailed studies mdpi.comarxiv.org.
DFT calculations have been instrumental in understanding the electronic distribution and bonding characteristics within this compound. Studies have explored the nature of the silicon-silicon bond, often described as having a Si-Si bond order of approximately 1.07, with a small contribution from d-orbital interactions bme.hu. The delocalization of electrons, particularly the sigma (σ) electrons along the silicon chain, is a key feature that influences the electronic properties of polysilanes, including this compound rsc.orgmdpi.com. Theoretical treatments of related polysilanes reveal that the electronic properties are significantly influenced by the conformation and the degree of σ-π conjugation between Si-Si σ-orbitals and aryl π-orbitals mdpi.comacs.org.
DFT is highly effective in calculating ground-state properties, including electron density and molecular geometry mdpi.comarxiv.org. For this compound, theoretical studies have focused on optimizing its molecular geometry. While specific bond length and angle data for this compound itself are not extensively detailed in the provided snippets, general trends for related polysilanes indicate that computational methods can accurately predict these parameters rsc.orgacs.org. For instance, calculations on related compounds like (p-cyanophenyl)this compound have been performed to understand its electronic configuration, identifying the charge-transfer (CT) state as a (σSi-Si, 2pπ*) type acs.org. The electron density distribution provides a fundamental representation of the molecule's electronic state mdpi.comnih.gov.
DFT has been employed to model reaction pathways and identify transition states, which are crucial for understanding the reactivity of this compound. For example, studies on silylene extrusion from disilanes, which can involve this compound as a precursor, utilize computational modeling to explore reaction mechanisms le.ac.ukresearchgate.net. Theoretical calculations can provide insights into activation energies and intermediate structures, aiding in the interpretation of experimental observations. For instance, studies on the reaction of silylene with various substrates have used DFT to map potential energy surfaces and identify reaction pathways researchgate.net.
The influence of solvation on intramolecular charge-transfer (ICT) processes has been investigated using theoretical methods, particularly for derivatives of this compound like (p-cyanophenyl)this compound (CPDS) acs.orgacs.orgresearchgate.netpsu.edu. These studies, often conducted in supersonic jets to isolate specific solvation interactions, reveal that solvent molecules can stabilize the charge-transfer state and accelerate the ICT process acs.orgacs.org. The stabilization is often attributed to dipole-dipole interactions between the solute and solvent molecules acs.orgacs.org. For CPDS, studies have shown that solvation by water or acetonitrile (B52724) can lead to an increase in Stokes shift, indicating CT state stabilization, and affect the rate of the ICT process acs.orgacs.org. The electronic configuration of the CT state in CPDS has been identified as a (σSi-Si, 2pπ*) type, with the Si-Si stretching mode assigned as an accepting mode for the ICT process acs.org.
Theoretical studies on related polysilanes provide context for understanding this compound. The conformational and electronic structures of permethylated oligosilanes, for example, are influenced by the degree of σ-electron delocalization and the specific arrangement of methyl groups rsc.orgmdpi.comchinesechemsoc.org. The interplay between conformation and electronic properties is a significant area of research, with studies optimizing different conformations (e.g., gauche vs. anti) to determine their relative electronic energies rsc.orgacs.org. This understanding is crucial for predicting the behavior of polysilanes, including their optical and photochemical properties mdpi.com.
Other Quantum Mechanical Methodologies Applied to this compound Systems
While DFT is prevalent, other quantum mechanical methods have also been applied to study organosilicon compounds, including disilanes. Ab initio calculations, such as those employing MP2 and G2MP2 levels of theory, have been used to investigate reaction mechanisms and energy calculations for related silyl (B83357) radicals and hydrogen abstraction reactions researchgate.netresearchgate.net. These methods, which are based on fundamental quantum mechanical principles without empirical fitting (unlike some DFT functionals), provide a rigorous framework for understanding molecular behavior mdpi.comwikipedia.orgnih.govnih.gov. For instance, ab initio calculations have been used to study the structure and stability of silaallenes, which can be intermediates in the photochemistry of alkynyldisilanes acs.org. The CNDO/2 method has also been applied to study organosilicon radicals, providing insights into their structure and electron delocalization bme.hu.
Advanced Spectroscopic Characterization and Mechanistic Elucidation of Pentamethyldisilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds, providing detailed information about the connectivity and electronic environment of atoms. For pentamethyldisilane, multi-nuclear NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, offers comprehensive insights.
Multi-nuclear NMR for Structural Characterization
¹H NMR spectroscopy of this compound reveals characteristic signals for the methyl protons and the single Si-H proton. The presence of different silicon environments leads to distinct proton signals, often exhibiting coupling between protons and adjacent silicon atoms. For instance, the Si-H proton typically appears as a distinct signal, and its chemical shift can be sensitive to the surrounding groups.
¹³C NMR spectroscopy further aids in structural confirmation by providing chemical shifts for the carbon atoms bonded to silicon. The methyl carbons attached to the Si(CH₃)₃ group and the Si(CH₃)₂H group will resonate at different chemical shifts, allowing for differentiation.
The most informative nucleus for characterizing the silicon environment is ²⁹Si. While less sensitive than ¹H or ¹³C, ²⁹Si NMR spectroscopy provides direct information about the silicon atoms. For this compound, two distinct ²⁹Si signals are expected, corresponding to the Si(CH₃)₃ and Si(CH₃)₂H silicon atoms. The chemical shift of silicon is highly dependent on its substituents and oxidation state. Typical ²⁹Si NMR data for related silanes indicate that the Si-H moiety often resonates at a different field than the Si-R₃ moiety. For example, in related disilanes, ²⁹Si chemical shifts can range from approximately -30 ppm to +30 ppm, with Si-H groups often appearing at more shielded (upfield) positions compared to Si-Si bonded carbons. unige.chhuji.ac.ilepfl.ch
Table 1: Representative NMR Chemical Shifts for this compound
| Nucleus | Chemical Environment | Expected Chemical Shift (ppm) | Reference (Illustrative) |
| ¹H | Si-H | ~3-5 | rsc.orgsigmaaldrich.com |
| ¹H | Si-CH₃ (Si(CH₃)₃) | ~0.0-0.3 | rsc.orgsigmaaldrich.com |
| ¹H | Si-CH₃ (Si(CH₃)₂H) | ~0.1-0.4 | rsc.orgsigmaaldrich.com |
| ¹³C | Si-CH₃ (Si(CH₃)₃) | ~1-2 | rsc.org |
| ¹³C | Si-CH₃ (Si(CH₃)₂H) | ~2-3 | rsc.org |
| ²⁹Si | Si(CH₃)₃ | Variable, e.g., -10 to 0 | unige.chhuji.ac.ilepfl.ch |
| ²⁹Si | Si(CH₃)₂H | Variable, e.g., -20 to -10 | unige.chhuji.ac.ilepfl.ch |
Note: Exact chemical shifts can vary depending on the solvent, concentration, and temperature. These values are illustrative based on known silane (B1218182) chemistry.
Application in Mechanistic Studies and Reactivity Monitoring
NMR spectroscopy is invaluable for tracking the progress of reactions involving this compound and for identifying reaction intermediates and products. By monitoring the disappearance of reactant signals and the appearance of new signals over time, kinetic information can be obtained. researchgate.netiupac.orgqd-latam.com
For example, in the oxidation of this compound, NMR, particularly ¹H and ²⁹Si NMR, has been used to identify siloxane-type structures formed on the polymer backbone, indicating the conversion of Si-H bonds to Si-O-Si linkages. researchgate.net In studies involving the photolysis of substituted pentamethyldisilanes, NMR has been instrumental in characterizing transient species or reaction products, such as silaallenes or silacyclopropenes, by analyzing their unique spectral fingerprints. acs.orgkoreascience.kr The ability to perform in-situ NMR measurements allows for the direct observation of reaction pathways as they unfold, providing critical data for mechanistic elucidation. qd-latam.com
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, offering insights into bond strengths, molecular symmetry, and the presence of specific functional groups.
In-situ Monitoring of Reactions Involving this compound
Vibrational spectroscopy, particularly IR spectroscopy, is well-suited for in-situ monitoring of chemical reactions. Changes in the intensity and position of characteristic absorption bands can directly correlate with the consumption of reactants, formation of products, or the appearance of transient intermediates. jst.go.jpnih.gov
Studies on the intramolecular charge-transfer (ICT) process of (p-cyanophenyl)this compound have utilized transient IR absorption spectroscopy to observe the vibrational spectra of the charge-transfer (CT) state. These studies have provided evidence for structural changes, such as twisting around single bonds, and have helped determine the equilibrium structure of the CT state. jst.go.jp Furthermore, the influence of solvent molecules on these processes has been investigated by observing how solvation affects the vibrational modes, indicating solvent reorientation dynamics. nih.gov
Characteristic Vibrational Modes and Structural Correlations
This compound exhibits several characteristic vibrational frequencies associated with its Si-Si, Si-C, and Si-H bonds. The Si-Si stretching vibration typically occurs in the lower frequency region, often below 500 cm⁻¹. acs.orgresearchgate.net The Si-C stretching and bending modes are found in the fingerprint region, generally between 700-1300 cm⁻¹. researchgate.netscirp.org The Si-H stretching vibration is a prominent band, usually observed in the range of 2100-2200 cm⁻¹. acs.orgscirp.orgnih.gov
The presence of the Si-H bond is particularly important for understanding the reactivity of this compound, as it can undergo various reactions, including oxidation and hydrosilylation. The Si-H stretching frequency can be sensitive to the electronic environment and any interactions with neighboring molecules or surfaces. acs.orgnih.gov For example, in studies of silanes on surfaces, shifts in the Si-H stretching frequency have been used to infer the nature of adsorption and the formation of new species. nih.gov The Si-O-Si stretching vibration, indicative of siloxane formation, typically appears in the region of 1000-1200 cm⁻¹, and its observation in reaction mixtures can signal the breakdown of Si-Si bonds and the formation of oxygen-containing species. researchgate.netresearchgate.netresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound and Related Bonds
| Bond Type | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes | Reference |
| Si-H | Stretching | 2100 - 2200 | Sensitive to electronic environment and substitution. | acs.orgnih.gov |
| Si-C | Stretching/Bending | 700 - 1300 | Multiple bands due to various methyl group vibrations. | researchgate.netscirp.org |
| Si-Si | Stretching | < 500 | Often weak; can be influenced by substituents. | acs.orgresearchgate.net |
| Si-O-Si (siloxane) | Asymmetric Stretching | 1000 - 1200 | Indicates formation of siloxane structures from Si-H or Si-Si cleavage. | researchgate.netresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes electronic transitions within molecules, typically involving π electrons or non-bonding electrons. For simple saturated organosilanes like this compound, absorption in the UV-Vis region is generally weak and occurs at shorter wavelengths, often associated with σ → σ* or σ → σ* transitions. iupac.orgubbcluj.ronanopartz.com
While this compound itself might not exhibit strong UV-Vis absorption bands in the visible region, its derivatives or reaction products can show more significant absorption. For instance, phenyl-substituted disilanes or compounds undergoing intramolecular charge-transfer (ICT) processes can display absorption bands in the UV or near-UV region, which are crucial for characterizing the electronic states involved. iupac.orgacs.orgkoreascience.kracs.orgacs.org The Si-Si bond itself has been proposed to act as a chromophore in polysilanes, contributing to their UV absorption properties, with absorption maxima shifting to longer wavelengths with increasing silicon chain length. iupac.orgrsc.org
In mechanistic studies, UV-Vis spectroscopy can be used to detect and quantify transient species generated during photochemical reactions, provided these species have distinct absorption spectra. acs.orgkoreascience.kr For example, flash photolysis studies of (phenylethynyl)this compound have utilized UV-Vis absorption to track the formation and decay of reactive intermediates like silaallenes. acs.org
Table 3: UV-Vis Absorption Characteristics
| Compound/System | λmax (nm) | Molar Extinction Coefficient (ε) | Notes | Reference |
| This compound (pure) | ~200-250 | Weak | σ → σ* transitions. Absorption is generally in the far UV. | iupac.orgrsc.org |
| (Phenylethynyl)this compound | ~268, ~305 | Variable | Absorption influenced by the ethynyl (B1212043) group and conjugation. Silaallene intermediate ~325 nm. | acs.org |
| (p-Cyanophenyl)this compound (CPDS) monomer | ~35519 | Not specified | Absorption related to intramolecular charge transfer (ICT) state. | acs.orgacs.org |
Note: UV-Vis absorption data can be highly dependent on the solvent and the specific electronic structure of the molecule.
Analysis of Electronic Transitions and Absorption Characteristics
The electronic transitions and absorption characteristics of this compound and its derivatives are crucial for understanding their photophysical behavior. Studies on organosilicon compounds, including those incorporating disilane (B73854) units, reveal distinct absorption profiles influenced by the silicon-silicon (Si-Si) σ-bonds and their conjugation with π-systems. For instance, in oligosilanyl-bridged systems, the Si-Si σ-orbitals can engage in σ–π conjugation with aryl π-orbitals, leading to modulated electronic properties acs.orgchinesechemsoc.org. This conjugation often results in bathochromic shifts (redshifts) in the UV-Vis absorption spectra compared to their non-silylated counterparts, indicating a lowering of the electronic transition energies. The molar absorption coefficients can also be enhanced by the presence of these oligosilanyl linkages chinesechemsoc.org. While specific UV-Vis data for isolated this compound are not extensively detailed in the provided snippets, the general behavior of permethylated silane chains suggests absorption bands related to σ–σ* transitions acs.org.
Spectroscopic Insights into Conjugated Systems Derived from this compound
This compound units serve as valuable building blocks for creating conjugated organosilicon systems, where the Si-Si σ-bonds play a significant role in electronic delocalization through σ–π conjugation acs.orgchinesechemsoc.orgacs.orgmdpi.comresearchgate.net. This type of conjugation allows for the expansion of conjugation while maintaining the sp³ hybridization of silicon atoms, leading to spatially extended molecular structures that can suppress intermolecular π–π stacking. This suppression is often beneficial for achieving efficient solid-state emission mdpi.com. Studies on aryldisilanes incorporating this compound chains have shown that the photochemical properties, including absorption and fluorescence, are influenced by the interplay of intramolecular π–π and σ–π interactions, which in turn depend on the substitution position of the aryl groups researchgate.net. The incorporation of oligosilanyl linkages into π-conjugated systems, such as biscarbazoles, has demonstrated that σ–π conjugation can effectively tune electronic properties, influencing the highest occupied molecular orbital (HOMO) energy levels and leading to characteristic absorption and emission profiles acs.orgchinesechemsoc.org.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the characterization of organosilicon compounds, including this compound, enabling the identification of molecular structures, fragmentation pathways, and reaction products nih.govmdpi.comresearchgate.net. Various ionization and mass analysis techniques are employed to elucidate the composition and behavior of these species.
Identification of Reaction Intermediates and Products
Mass spectrometry plays a critical role in identifying intermediates and products formed during reactions involving this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for product identification le.ac.uk. Advanced methods like Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS), Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and Triple-Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) provide comprehensive characterization, including fragmentation pathways nih.govmdpi.comresearchgate.net. For example, the mass spectrum of this compound itself, obtained via Electron Ionization (EI), typically shows a molecular ion at m/z 132, along with characteristic fragment ions nih.govbac-lac.gc.ca.
Table 1: Key Mass Spectrometry Data for this compound and Related Compounds
| Compound / Fragment | Mass-to-Charge Ratio (m/z) | Ionization Method | Reference |
| This compound | 132 | EI | nih.govbac-lac.gc.ca |
| This compound | 73 | EI | nih.gov |
| This compound | 117 | EI | nih.gov |
| This compound | 43 | EI | nih.gov |
| This compound | 45 | EI | nih.gov |
| Trimethylsilane (B1584522) | 88 | EI | bac-lac.gc.ca |
| Tetramethylsilane | 88 | EI | bac-lac.gc.ca |
| 1,1,2,2-Tetramethyldisilane | 118 | EI | bac-lac.gc.ca |
Resonance-Enhanced Multi-Photon Ionization Mass Spectrometry for Cluster Analysis
Resonance-Enhanced Multi-Photon Ionization (REMPI) mass spectrometry is a powerful technique for analyzing clusters and studying gas-phase reactions, particularly for species that are difficult to ionize by conventional methods. Studies involving (p-cyanophenyl)this compound have utilized resonance-enhanced two-photon ionization mass spectrometry to investigate Si-Si bond cleavage reactions within jet-cooled clusters. These studies have revealed that facile Si-Si bond cleavage can occur via intracluster nucleophilic attack by solvent molecules, such as water or methanol (B129727), on the cation radicals oup.com. This technique allows for the detailed examination of reaction mechanisms at the molecular level within cluster environments.
Advanced Ionization Methods for Organosilicon Species
Beyond standard EI and ESI, several advanced ionization methods are employed for the analysis of organosilicon species. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Time-of-Flight (TOF) mass spectrometry are used for analyzing larger organosilicon structures like silsesquioxanes researchgate.net. Nanoparticle-Assisted Laser Desorption/Ionization (NALDI-MS) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer high resolution and sensitivity for characterizing complex organosilicon compounds nih.govmdpi.com. Electrospray Ionization (ESI) coupled with High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) is instrumental in characterizing secondary organosiloxane aerosols formed from the oxidation of volatile methylsiloxanes rsc.orgrsc.org. Vacuum Ultraviolet (VUV) ionization coupled with TOF-MS has also been used to study the decomposition products of hexamethyldisilane (B74624) psu.eduresearchgate.net.
Table 2: Advanced Ionization Methods for Organosilicon Species
| Ionization Method | Application / Species Studied | Reference(s) |
| ESI-MS / HR-ToF-AMS | Secondary organosiloxane aerosols; Oxidation products of volatile methylsiloxanes | rsc.orgrsc.org |
| NALDI-MS | Characterization of synthesized silyl (B83357) organic compounds; Identification of organosilicon compounds in natural objects | nih.govmdpi.com |
| FT-ICR-MS / ESI-FT-ICR-MS/MS | High-resolution mass determination; Fragmentation pathway analysis of silyl organic compounds | nih.govmdpi.comresearchgate.net |
| MALDI-MS / MALDI-TOF-MS | Silsesquioxanes; Chiral molecular recognition of oligosaccharides | researchgate.netcsj.jp |
| VUV Ionization with TOF-MS | Decomposition products of hexamethyldisilane; Gas-phase reactions in HWCVD | psu.eduresearchgate.net |
| Resonance-Enhanced Multi-Photon Ionization (REMPI) | Cluster analysis; Si-Si bond cleavage reactions in (p-cyanophenyl)this compound clusters | oup.com |
| GC-MS | Identification of reaction products | le.ac.uk |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides critical insights into the photophysical properties of organosilicon materials, including those derived from this compound. Organosilicon fluorescent materials are noted for their unique fluorescence properties, often distinct from silicon-free counterparts, and find applications in chemosensors, bioimaging, and light-emitting diodes mdpi.comresearchgate.netglobalauthorid.com. The incorporation of silicon, particularly through disilane linkages, can enhance fluorescence quantum yields and influence emission characteristics.
Studies on disilane-linked donor-acceptor-donor (D/A/D) molecules have shown that these compounds can exhibit efficient blue to green fluorescence, with properties tunable by the choice of donor and acceptor moieties mdpi.com. The σ–π conjugation facilitated by the Si-Si bond in oligosilanyl-bridged systems can lead to red-shifted emission and enhanced luminescence efficiencies compared to non-silylated analogs acs.orgchinesechemsoc.org. For example, compounds incorporating this compound chains have been studied for their photochemical properties, including absorption and fluorescence, with evidence of excimer emission alongside monomer emission in some dianthryldisilanes researchgate.net. The presence of the Si-Si bond and its torsional motion can also influence the excited-state dynamics and photophysical behavior acs.orgresearchgate.net.
Probing Intramolecular Charge-Transfer Dynamics in this compound Derivatives
Research has investigated the intramolecular charge-transfer (ICT) process in derivatives of this compound, such as (p-cyanophenyl)this compound (CPDS). Studies employing laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy have revealed dual emission from both locally excited (LE) and charge-transfer (CT) states acs.orgacs.org. These investigations aim to understand how solvation affects the ICT reaction. For instance, solvation by water (H₂O) or acetonitrile (B52724) (AN) has been shown to influence the Stokes shift, indicating stabilization of the CT state. The stabilization energy for CPDS-(H₂O)₁ was found to be approximately 1100 cm⁻¹, and for CPDS-(AN)₁, it was around 1700 cm⁻¹ acs.org. Furthermore, studies have explored the role of low-frequency vibrations, such as the Si-Si stretching mode, in promoting the ICT process acs.org. Temporal profiles of CT emissions have also been recorded to understand the dynamics of these processes acs.org.
Fluorescence Spectra of Solvated this compound Clusters
The fluorescence spectra of this compound clusters solvated by molecules like water (H₂O) or acetonitrile (AN) have been examined to elucidate microscopic solvation effects on the ICT process acs.orgacs.org. LIF spectra of solvated CPDS clusters, for example, show characteristic bands. The monomer band of CPDS appears at 35,518.8 cm⁻¹ with a low-frequency progression attributed to the torsional motion of the disilanyl (B1231035) group relative to the phenyl ring acs.org. Solvation by water molecules, as in CPDS-(H₂O)₁, shifts this band to 35,456.5 cm⁻¹ acs.org. Dispersed fluorescence (DF) spectra from these clusters provide further insights into the energy states involved in the ICT process acs.orgacs.org. The stabilization of the CT state by dipole-dipole interactions with solvent molecules leads to an increase in the Stokes shift acs.org.
Chromatographic Techniques for Product Analysis (e.g., Gas Chromatography)
Gas Chromatography (GC) is a vital analytical technique for separating and analyzing volatile compounds, including organosilicon compounds like this compound and its reaction products sigmaaldrich.compfc.hr. GC involves vaporizing a sample and passing it through a column containing a stationary phase, using an inert gas as the mobile phase sigmaaldrich.com. Separation occurs based on the differential interactions of sample components with the stationary phase sigmaaldrich.compfc.hr.
GC is employed for the analysis of organosilicon compounds, such as silanes, to assess occupational exposure or to identify and quantify reaction products nih.gov. For instance, a capillary column GC method with flame ionization detection (FID) or gas chromatography-mass spectrometry (GC-MS) can be used to analyze silanes sigmaaldrich.comnih.gov. GC-MS is particularly useful for confirming the identity of separated peaks nih.gov. The development of specific GC methods allows for the simultaneous determination of multiple organosilicon compounds, providing crucial data for various industrial and research applications nih.gov.
Advanced Applications and Functional Materials Derived from Pentamethyldisilane
Pentamethyldisilane as a Precursor in Organosilicon Synthesis
This compound's Si-H bond and Si-Si linkage offer reactive sites that can be leveraged for the synthesis of more complex organosilicon structures. Its utility as a precursor is demonstrated in the creation of diverse organosilicon compounds and the generation of reactive silylene intermediates.
Synthesis of Diverse Organosilicon Compounds
This compound can be employed in various synthetic strategies to produce a range of organosilicon compounds. For instance, it has been used in platinum-catalyzed additions to unsaturated ketones, leading to the formation of oxasilacycles, which are valuable intermediates in organic synthesis. acs.org The compound can also participate in silylmetalation reactions and serves as a building block for more complex silane-based molecules, such as germasila-adamantanes and α,ω-bisacylpolysilanes. ontosight.ai Furthermore, research has explored its role in the synthesis of silacycles through Brook- and retro-Brook-type rearrangements, involving palladium-catalyzed bis-silylation. nih.gov
Generation of Reactive Silylene Intermediates for Synthetic Use
Silylenes, the silicon analogs of carbenes, are highly reactive intermediates that play a crucial role in silicon chemistry. This compound can be a source for generating silylene species. For example, the reaction of dimethysilylene, generated by the reductive dechlorination of dimethyldichlorosilane, with trimethylsilane (B1584522) yields this compound, illustrating the compound's connection to silylene chemistry. wikipedia.orgwikiwand.comtum.de Conversely, this compound can be involved in reactions that generate silylenes, which can then be trapped or utilized in further synthetic transformations. illinois.eduresearchgate.netcapes.gov.br These silylene intermediates are key to forming new silicon-carbon bonds and constructing complex silicon-containing frameworks. acs.org
Formation of Silicon-Based Materials
The chemical versatility of this compound extends to its use in the creation of advanced silicon-based materials, including specialized silacycles and contributions to the broader silicone and silane (B1218182) industries.
Development of Silacycle-Based Functional Materials
This compound can be a precursor in the synthesis of silacycles, which are cyclic compounds containing silicon atoms within the ring structure. These silacycles can be further functionalized to create advanced materials with tailored properties for specific applications. Research has shown that this compound can be used in reactions that lead to the formation of silacycles through various rearrangement and catalytic processes. nih.gov
Potential in Silicones and Advanced Silane Production
This compound is recognized as a precursor in the production of silicon-based materials such as silicones and advanced silanes. ontosight.ai While silicones are polymers with a siloxane (Si-O-Si) backbone, silanes are compounds containing silicon-hydrogen bonds and are often used as adhesion promoters, surface modifiers, and precursors in various industrial applications. bisleyinternational.comsisib.com this compound's structure and reactivity make it a valuable starting material for synthesizing these essential silicon-based compounds used across numerous industries. ontosight.ai
Role in Advanced Functional Materials and Technologies
The applications of this compound and its derivatives extend to advanced functional materials and technologies, particularly in areas like solar energy and thin-film deposition. americanelements.com Its use as a precursor in the synthesis of aminosilanes and polysilazanes highlights its importance in the electronics and coating industries, where these compounds are critical for producing solar photovoltaics and integrated circuits. ontosight.ai Moreover, this compound itself is noted for its use in applications requiring non-aqueous solubility, such as in recent solar energy and water treatment applications, and can be utilized in thin-film deposition processes. americanelements.com
Applications as a Chemical Additive
This compound serves multiple roles as a chemical additive and precursor in material synthesis, contributing to the creation of advanced functional materials.
Precursor in Thin Film Deposition: this compound functions as an organosilicon precursor in the deposition of various thin films. It is specifically noted for its use in forming silicon carbide (SiC) films google.com. Research indicates that SiC films, along with related materials such as silicon carbon nitride (SiCN) and silicon carbonitride (SiNC), are being investigated for critical roles in photovoltaic devices. These include applications as passivation and antireflective coatings for silicon solar cells, aiming to enhance device performance and efficiency researchgate.net. The ability to control the composition and properties of these deposited films by selecting appropriate organosilicon precursors, including PMDS, is a key focus in this area of research google.com.
Chain Transfer Agent (CTA) in Polymerization: this compound has been employed as a Chain Transfer Agent (CTA) in polymerization processes. Studies have focused on purifying PMDS to high levels, such as 98.3% purity as determined by gas chromatography, to ensure its effectiveness in these applications aston.ac.uk. While specific research findings detailing the precise impact of PMDS as a CTA on polymer properties, such as molecular weight control or chain termination kinetics, are not elaborated in the available literature, its established role as a modifier in polymer synthesis underscores its utility as a chemical additive.
General Additive Role: this compound is recognized for its utility in applications that demand non-aqueous solubility americanelements.com. This characteristic suggests its broader potential as an additive in various formulations and processes where water miscibility is not a requirement, allowing for its integration into diverse chemical systems.
Research in Solar Energy and Water Treatment Technologies
This compound is a precursor compound explored for its contributions to advancements in both solar energy and water treatment technologies.
Solar Energy
Silicon-Based Nanomaterials for Energy Conversion: As a silicon-containing compound, this compound is associated with the broader research into silicon-based nanomaterials for advanced energy applications. Studies have investigated silicon nanoparticles (Si-NPs) and silicon quantum dots (SiQDs) for solar energy conversion, including their use in photoelectrochemical water splitting and as components within solar cells researchgate.net. Although these specific studies may not always feature PMDS as the primary precursor, they highlight the significance of silicon-based materials, for which PMDS can serve as a foundational precursor, in the development of next-generation solar technologies americanelements.comamericanelements.com. Research findings related to silicon nanomaterials have demonstrated improvements in key performance metrics such as photocurrent density and external quantum efficiency (EQE) in solar cell devices researchgate.net.
Water Treatment Technologies
Precursor for Photocatalytic Materials: this compound is identified as a precursor for functional materials being explored in water treatment applications americanelements.comamericanelements.com. Research in semiconductor photocatalysis, which has significant implications for water purification processes such as the degradation of pollutants using materials like titanium dioxide (TiO2), is an active area sigmaaldrich.com. While detailed research findings specifically illustrating this compound's direct role in fabricating photocatalytic materials for water treatment are not extensively detailed in the provided snippets, its classification as a precursor for functional materials in this sector indicates ongoing research interest americanelements.comamericanelements.com. The fundamental principle involves semiconductor photocatalysts generating electron-hole pairs upon light excitation, which then drive oxidative or reductive reactions to break down contaminants in water sigmaaldrich.com.
Future Research Directions and Emerging Paradigms in Pentamethyldisilane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic routes to pentamethyldisilane is a paramount objective for future research. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, which present environmental and economic challenges. Future methodologies are expected to focus on catalytic approaches that minimize waste and energy consumption.
One promising avenue is the advancement of dehydrogenative coupling reactions . These reactions, which form Si-Si bonds with the liberation of hydrogen gas, represent an atom-economical approach. Research in this area will likely focus on the development of earth-abundant and non-toxic metal catalysts to replace precious metal systems. Furthermore, exploring transition-metal-free catalytic systems is a growing area of interest.
Key Research Objectives:
| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages |
|---|---|---|
| Dehydrogenative Coupling | Earth-abundant metal catalysts (e.g., Fe, Cu) | Reduced cost, lower toxicity, improved sustainability. |
| Photocatalysis | Semiconductor or molecular photosensitizers | Use of light energy, mild reaction conditions. |
| Electrosynthesis | Electrode materials | Avoidance of chemical oxidants/reductants, precise control. |
| Ionic Liquid Media | Recyclable ionic liquids | Enhanced reaction rates, facile catalyst separation. |
Exploration of Undiscovered Reactivity and Mechanistic Complexity
While some aspects of this compound's reactivity are known, a vast landscape of its chemical behavior remains to be explored. Future research will aim to uncover novel transformations and gain a deeper understanding of the underlying reaction mechanisms.
A key area of investigation will be its participation in cycloaddition reactions . The Si-H bond in this compound can potentially react with unsaturated systems in a concerted or stepwise manner, leading to the formation of silicon-containing heterocycles. Understanding the factors that control the regio- and stereoselectivity of these reactions is crucial for their synthetic application.
Furthermore, the role of this compound as a reducing agent in organic synthesis warrants further investigation. Its hydridic nature suggests potential for the selective reduction of various functional groups under mild conditions. Elucidating the mechanisms of these reductions, whether they proceed via ionic or radical pathways, will be a significant focus.
Areas for Mechanistic Investigation:
Advancements in Catalytic Systems for this compound Transformations
The development of efficient and selective catalytic systems is pivotal for unlocking the full synthetic potential of this compound. Future research will focus on designing catalysts that can precisely control the outcome of reactions involving this versatile reagent.
Hydrosilylation , the addition of Si-H bonds across multiple bonds, is a cornerstone of organosilicon chemistry. While platinum-based catalysts are commonly used, there is a strong drive to develop catalysts based on more abundant and less expensive metals. Additionally, achieving high levels of regio- and stereocontrol in the hydrosilylation of unsymmetrical substrates remains a significant challenge.
Dehydrogenative coupling is another area where catalytic innovation is needed. Catalysts that can facilitate the coupling of this compound with a wide range of substrates, including amines, alcohols, and thiols, will open up new avenues for the synthesis of functionalized organosilicon compounds. Transition-metal-free catalytic approaches for these transformations are also a key research direction.
| Catalytic Transformation | Catalyst Focus | Desired Outcomes |
|---|---|---|
| Hydrosilylation | Earth-abundant transition metals (e.g., Fe, Co, Ni) | High regioselectivity, high enantioselectivity, broad substrate scope. |
| Dehydrogenative Coupling | Lewis acids, frustrated Lewis pairs, main group catalysts | High efficiency, tolerance of functional groups, mild reaction conditions. |
| C-H Silylation | Rhodium, Iridium, and other late transition metals | Direct functionalization of C-H bonds, high atom economy. |
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational chemistry is poised to play an increasingly integral role in guiding the experimental exploration of this compound chemistry. By employing a range of computational techniques, from quantum mechanics to molecular dynamics, researchers can gain predictive insights into the structure, properties, and reactivity of this compound.
Density Functional Theory (DFT) will be a key tool for elucidating reaction mechanisms. DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of how reactions proceed. This information is invaluable for understanding selectivity and for designing more efficient catalytic systems.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. This can provide insights into solvation effects, conformational preferences, and the interactions of this compound with surfaces, which is particularly relevant for its application in materials science.
Predictive Modeling Goals:
Application of Advanced Spectroscopic Techniques for Real-time Monitoring and Deep Understanding
The development and application of advanced spectroscopic techniques will be crucial for gaining a deeper and more dynamic understanding of reactions involving this compound. In-situ and operando spectroscopy allows for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction kinetics and mechanisms under actual reaction conditions.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, products, and intermediates in real-time. By immersing an ATR probe directly into the reaction mixture, researchers can obtain a continuous stream of data without the need for sampling. This is particularly useful for studying fast reactions and for optimizing reaction conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecules involved in a reaction. In-situ NMR techniques can be used to follow the transformation of this compound and to identify the structures of intermediates and products as they are formed. Advanced NMR experiments, such as two-dimensional correlation spectroscopy, can provide further insights into molecular connectivity and dynamics.
| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |
|---|---|---|
| In-situ ATR-FTIR | Real-time concentration profiles of reactants and products. | Kinetic analysis of hydrosilylation and polymerization reactions. |
| In-situ NMR | Structural elucidation of intermediates and products. | Mechanistic studies of catalytic cycles and rearrangement reactions. |
| Raman Spectroscopy | Vibrational information, particularly for symmetric bonds. | Probing the Si-Si bond and its changes during reactions. |
| Mass Spectrometry | Identification of reaction components and intermediates. | Analysis of complex reaction mixtures and catalyst speciation. |
Design and Synthesis of Next-Generation Materials Based on this compound Architectures
This compound serves as a versatile precursor for the synthesis of a variety of advanced materials with tailored properties. Future research in this area will focus on leveraging the unique characteristics of the pentamethyldisilyl group to create novel polymers, ceramics, and thin films.
One of the most promising applications of this compound is as a precursor to silicon carbide (SiC) . The controlled pyrolysis of this compound and its derivatives can yield SiC materials with specific microstructures and properties. Research will focus on optimizing the pyrolysis conditions and precursor design to produce high-purity SiC fibers, coatings, and composites for applications in high-temperature electronics and structural ceramics.
This compound can also be incorporated into polymers to impart desirable properties such as thermal stability, hydrophobicity, and gas permeability. The synthesis of this compound-functionalized polymers via various polymerization techniques will be a key area of research. These materials could find applications in areas such as high-performance coatings, membranes for gas separation, and advanced lithography.
Future Materials from this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
